molecular formula C6H13NO B1378400 2-[1-(Aminomethyl)cyclopropyl]ethan-1-ol CAS No. 1521554-42-6

2-[1-(Aminomethyl)cyclopropyl]ethan-1-ol

Cat. No.: B1378400
CAS No.: 1521554-42-6
M. Wt: 115.17 g/mol
InChI Key: HZCLISLVQHIGSR-UHFFFAOYSA-N
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Scientific Research Applications

2-[1-(Aminomethyl)cyclopropyl]ethan-1-ol is utilized in various scientific research applications, including:

Safety and Hazards

The compound is classified as dangerous with the signal word “Danger”. It falls under hazard class 8. The precautionary statements include P210, P260, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P370+P378, P403+P233, P403+P235, P405, and P501 . The specific meanings of these codes can be found in the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Aminomethyl)cyclopropyl]ethan-1-ol typically involves the reaction of cyclopropylcarbinol with formaldehyde and ammonia under controlled conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a suitable solvent, such as methanol or ethanol, and a reducing agent like sodium borohydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-[1-(Aminomethyl)cyclopropyl]ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-[1-(Aminomethyl)cyclopropyl]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, influencing the compound’s biological activity. The cyclopropyl ring provides structural rigidity, which can affect the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(Aminomethyl)cyclopropyl]ethan-1-ol is unique due to the presence of both the aminomethyl and hydroxyl groups on a cyclopropyl ring. This combination of functional groups provides a versatile platform for various chemical reactions and interactions, making it valuable in scientific research and industrial applications .

Properties

IUPAC Name

2-[1-(aminomethyl)cyclopropyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c7-5-6(1-2-6)3-4-8/h8H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZCLISLVQHIGSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CCO)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1521554-42-6
Record name 2-[1-(aminomethyl)cyclopropyl]ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[1-(Aminomethyl)cyclopropyl]ethan-1-ol
Reactant of Route 2
2-[1-(Aminomethyl)cyclopropyl]ethan-1-ol
Reactant of Route 3
2-[1-(Aminomethyl)cyclopropyl]ethan-1-ol
Reactant of Route 4
2-[1-(Aminomethyl)cyclopropyl]ethan-1-ol
Reactant of Route 5
2-[1-(Aminomethyl)cyclopropyl]ethan-1-ol
Reactant of Route 6
2-[1-(Aminomethyl)cyclopropyl]ethan-1-ol

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